molecular formula C11H15NO2 B2957578 (1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid CAS No. 2276601-24-0

(1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid

Cat. No. B2957578
CAS RN: 2276601-24-0
M. Wt: 193.246
InChI Key: ONSWIAWKVXLJQB-ZJUUUORDSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole compounds, which are part of the structure of the compound , can be achieved through various methods. For instance, the Paal-Knorr pyrrole synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .

Scientific Research Applications

Coordination Chemistry

The enantiomerically pure bis-bidentate ligands derived from pyrrol-2-ylmethyleneamine and cyclohexane exhibit unique coordination with H2O molecules and metal ions like NiII, CuII, and ZnII. This results in distinct helical structures and crystal packing motifs, revealing potential applications in magnetism, photoluminescence, and nonlinear optical properties (Wang et al., 2007).

Polymer Science

Research on hydrophilic aliphatic polyesters explores the synthesis and copolymerization of new cyclic esters containing functional groups. This includes the development of materials through the Baeyer−Villiger oxidation of cyclohexanone derivatives, indicating potential advancements in biodegradable polymers and materials science (Trollsås et al., 2000).

Organogel Formation

Porphyrin-based organogels have been designed using carboxylic acid/pyridine substituents to control the aggregation mode within organogels. This research sheds light on the formation and properties of organogels, which have implications in fields such as drug delivery systems and materials engineering (Tanaka et al., 2005).

Crystallography and Molecular Recognition

Studies on cocrystals of cyclohexanetricarboxylic acid with pyridine homologues reveal intricate hydrogen bonding patterns, contributing to our understanding of molecular recognition and the design of functional molecular materials (Bhogala & Nangia, 2003). Additionally, the synthesis of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide and its crystal structure analysis provide insights into molecular assemblies and potential applications in the design of new pharmaceuticals or organic materials (Yin et al., 2006).

properties

IUPAC Name

(1R,2S)-2-pyrrol-1-ylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWIAWKVXLJQB-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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